N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 358.4 g/mol. This compound is classified under heterocyclic compounds, specifically within the categories of pyrazole derivatives and carboxamides, which are known for their biological activity and potential therapeutic applications .
The synthesis of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes:
Technical details regarding specific reagents and conditions can vary based on the research focus but generally follow established synthetic protocols in organic chemistry.
The molecular structure of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide can be depicted using various structural representations:
CN1C=C(C(=N1)OC)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)CThis representation indicates the arrangement of atoms and the connectivity within the molecule.
WFDFOBPQDFTAAD-UHFFFAOYSA-NThese structural data points are essential for understanding the compound's reactivity and interaction with biological targets .
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide participates in various chemical reactions typical of pyrazole derivatives:
These reactions are crucial for exploring potential derivatives with improved properties or activities .
The mechanism of action for N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors.
Data supporting its mechanism often comes from in vitro studies demonstrating changes in enzyme activity or cellular responses upon treatment with this compound .
The physical and chemical properties of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide include:
These properties are significant for determining suitable storage conditions and potential applications in research settings .
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide has several scientific applications:
These applications highlight its importance in drug discovery and development processes .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4